molecular formula C11H14BrCl2N B1330404 N,N-Bis(2-chloroethyl)-m-bromobenzylamine CAS No. 2361-59-3

N,N-Bis(2-chloroethyl)-m-bromobenzylamine

Cat. No. B1330404
CAS RN: 2361-59-3
M. Wt: 311.04 g/mol
InChI Key: ZNXPPVUOCIBZAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of a series of fatty acid esters of p-[N,N-Bis(2-chloroethyl)amino]phenol was reported . Another method based on a two-step scheme has been used industrially, starting from piperazine and followed by its nitrosation and reduction .

Scientific Research Applications

Supramolecular Organization

N,N-Bis(2-chloroethyl)-m-bromobenzylamine and its derivatives have been studied for their supramolecular organization. A study by Guieu, Rocha, and Silva (2013) synthesized bis(3-bromo-4-dimethylaminobenzylidene)hydrazine and bis(3-chloro-4-dimethylaminobenzylidene)hydrazine, revealing their crystal structures and molecular arrangements, including intermolecular halogen bonds and C-H⋯Br or Cl contacts (Guieu, Rocha, & Silva, 2013).

Neurotoxic and Neuroprotective Studies

This compound has been a focus in neurotoxic and neuroprotective studies. For example, Zhang, Zuo, and Yu (1995) investigated the neuroprotective effects of R(−)-deprenyl and N-2-hexyl-N-methylpropargylamine against N-(2-Chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) induced degeneration of noradrenergic neurons in the rat locus coeruleus (Zhang, Zuo, & Yu, 1995).

Cytotoxic Activities

The compound has also been studied for its cytotoxic activities. Musa, Badisa, and Latinwo (2014) explored the cytotoxic activity of N,N'-bis(2-hydroxybenzyl)- ethylenediamine derivatives in human cancer cell lines, revealing their potential as therapeutic agents (Musa, Badisa, & Latinwo, 2014).

Synthesis and Labeling Studies

The compound has also been a subject in synthesis and labeling studies. Sahlberg and Gawell (1985) discussed the synthesis of tritium-labelled DSP 4, highlighting its role as a selective noradrenaline neurotoxin (Sahlberg & Gawell, 1985).

Neurodegenerative Research

Furthermore, the compound is used in neurodegenerative research. Fritschy and Grzanna (1991) conducted a study to determine the effects of DSP-4-induced locus coeruleus axon lesions on cell bodies, revealing significant neuron loss (Fritschy & Grzanna, 1991).

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-2-chloro-N-(2-chloroethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrCl2N/c12-11-3-1-2-10(8-11)9-15(6-4-13)7-5-14/h1-3,8H,4-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNXPPVUOCIBZAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CN(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178274
Record name Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Bis(2-chloroethyl)-m-bromobenzylamine

CAS RN

2361-59-3
Record name m-Bromo-DCBA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002361593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-bromo-N,N-bis(2-chloroethyl)- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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